4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
This compound features a 4-oxoquinazolin-3(4H)-one core, a bicyclic heteroaromatic system known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The quinazolinone moiety is substituted at the 3-position with a 2-(piperidin-4-yl)acetyl group, which is further modified by a methoxymethylbenzonitrile substituent.
Propriétés
IUPAC Name |
4-[[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c25-13-18-5-7-19(8-6-18)15-31-16-20-9-11-27(12-10-20)23(29)14-28-17-26-22-4-2-1-3-21(22)24(28)30/h1-8,17,20H,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHYUXQDVXHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves several steps:
Formation of the quinazolinone core: Typically, this involves the cyclization of anthranilic acid derivatives under specific conditions.
Attachment of the piperidine ring: This can be achieved through amide bond formation using appropriate acylating agents.
Incorporation of the benzonitrile group: This often involves nucleophilic substitution reactions, introducing the benzonitrile moiety into the molecule.
Industrial Production Methods: Scaling up for industrial production requires optimization of each step to maximize yield and purity. This includes:
Choosing the right solvents and catalysts: Ensuring the reactions proceed efficiently.
Temperature control: Maintaining optimal temperatures to favor desired reactions while minimizing by-products.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the quinazolinone core.
Reduction: The nitro groups can be reduced to amines under the right conditions.
Substitution: Various nucleophilic substitution reactions can be performed on the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinazoline-N-oxides or other oxidized derivatives.
Reduction Products: Amine derivatives from the reduction of nitro groups.
Substitution Products: Varied depending on the nature of the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow for the modulation of biological activity, making it a candidate for drug development targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles to form new compounds.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Data Table: Synthetic Applications
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with amines or alcohols | Ethyl 7-amino-3-chlorothieno... |
| Cross-Coupling | Formation of biaryl compounds using palladium catalysts | 4-(Thieno[2,3-c]pyridin-2-yl)... |
Agrochemicals
The compound's bioactive properties extend to agricultural chemistry, where it can be utilized in the development of herbicides or fungicides. Research indicates that thieno derivatives can exhibit herbicidal activity against various plant pathogens .
Case Study: Herbicidal Activity
Studies have demonstrated that specific thieno derivatives possess selective herbicidal properties, effectively controlling weed growth without harming crops .
Material Science
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate may also find applications in material science as a precursor for functional materials due to its electronic properties.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: Affects signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Quinazolinone-Piperidine Linkages
- N-[(4-oxoquinazolin-3(4H)-yl)methyl]piperidine-1-carboxamide (18b) This derivative (from ) replaces the acetyl-piperidine-methoxy-methyl chain with a piperidine-1-carboxamide group. However, the carboxamide group may improve solubility, a critical factor in bioavailability .
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide This compound () shares the 4-oxoquinazolinone core and an acetyl-piperazine linker but substitutes benzonitrile with a 4-chlorophenyl group. Piperazine (vs. piperidine) introduces an additional nitrogen, altering hydrogen-bonding capacity .
Benzonitrile-Containing Analogues
- 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile This compound () retains the benzonitrile group but replaces the quinazolinone with a 4-methoxypyridinylamino-piperidine-carbonyl system. The methoxypyridine moiety may enhance DNA intercalation, while the carbonyl linker reduces conformational flexibility compared to the target compound’s methoxy-methyl chain .
- 3-((2-((1-(4-Methoxyphenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile From , this analogue uses a benzimidazole core instead of quinazolinone. The benzonitrile group is positioned distally, which may reduce steric hindrance during target binding.
Antimicrobial and Anticancer Derivatives
- 1-(Substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazides Saravanan et al. () synthesized semicarbazide derivatives with phenyl or methyl substituents on the quinazolinone. These compounds exhibited potent antibacterial activity (e.g., MIC = 6.25 µg/mL against S. aureus), attributed to the semicarbazide’s hydrogen-bonding capacity. The target compound’s benzonitrile may offer similar or enhanced interactions due to its nitrile’s polarity .
2-{6-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-4-oxoquinazolin-3(4H)-yl}-N-[(3,4-dichlorophenyl)methyl]acetamide
This Autotaxin inhibitor () demonstrates high potency (IC₅₀ = 1.2 nM) due to the cyclopentanecarbonyl-piperazine group, which enhances hydrophobic interactions. The target compound’s piperidine and benzonitrile may provide comparable binding but with reduced steric bulk .
Key Structural and Functional Differences
Activité Biologique
The compound 4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.5 g/mol. The structure includes a quinazoline core, a piperidine ring, and a benzonitrile moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1396792-60-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Preliminary studies have shown that derivatives of quinazoline exhibit significant biological activity, suggesting that modifications to the structure can enhance pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the quinazoline structure often demonstrate potent anticancer effects. Specifically, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to the target molecule have been observed to induce cell cycle arrest in cancer cell lines such as MCF7 and HCT116.
- Apoptosis Induction : Mechanistic studies reveal that these compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells.
For instance, a study evaluating a series of quinazoline derivatives found significant anticancer activity against various cancer cell lines using MTT assays, with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity. The presence of the piperidine ring enhances its interaction with bacterial targets. In vitro studies have demonstrated that related compounds possess significant antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of quinazoline and evaluated their anticancer activities against A-549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, showcasing their potential as effective anticancer agents .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds, utilizing tube dilution techniques to assess effectiveness against various pathogens. Several derivatives demonstrated comparable efficacy to established antimicrobial agents, highlighting their potential for therapeutic use .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with specific biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Identify key peaks (e.g., benzonitrile’s nitrile signal absence, piperidine ring protons at δ 1.5–3.5 ppm) .
- UPLC-MS : Confirm molecular ion peaks (e.g., m/z ~450–500 [M+H]+) and retention times (e.g., 1.1–1.6 min in acetonitrile/water gradients) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (~2250 cm⁻¹) .
How can researchers design experiments to evaluate potential biological activities?
Q. Basic Research Focus
- In silico docking : Screen against kinase targets (e.g., EGFR) due to structural similarity to quinazolinone-based inhibitors .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorescence-based kinase assays) at 1–100 µM concentrations .
- ADME profiling : Assess solubility using shake-flask methods and metabolic stability via liver microsome assays .
What strategies resolve low yields in the final coupling step of the synthesis?
Q. Advanced Research Focus
- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free piperidine or acetyl degradation) .
- Coupling optimization : Replace EDCI/HOBt with DCC/DMAP for sterically hindered reactions or employ microwave-assisted synthesis .
- Protecting groups : Temporarily protect the quinazolinone’s NH group with Boc to prevent side reactions .
How do structural modifications influence target selectivity in kinase inhibition?
Q. Advanced Research Focus
- Piperidine substitution : Compare 4-oxoquinazolinyl derivatives with 2,4-dimethoxybenzoyl analogs (e.g., reduced steric bulk may enhance ATP-binding pocket affinity) .
- Benzonitrile positioning : Para-substitution (vs. ortho/meta) improves solubility and hydrogen bonding with kinase active sites .
- SAR libraries : Synthesize analogs with varied acyl groups (e.g., propionyl vs. acetyl) and evaluate IC50 shifts .
How to address contradictory bioactivity data across different assay platforms?
Q. Advanced Research Focus
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments .
- Control compounds : Include known kinase inhibitors (e.g., Gefitinib) as benchmarks .
What formulation strategies improve aqueous solubility for in vivo studies?
Q. Advanced Research Focus
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for preclinical dosing .
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
- Prodrug design : Convert the nitrile to a phosphate ester for increased hydrophilicity .
How to ensure compound stability during long-term storage?
Q. Basic Research Focus
- Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability monitoring : Perform monthly HPLC checks for degradation peaks (e.g., hydrolyzed acetyl or quinazolinone ring opening) .
Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?
Q. Advanced Research Focus
- Dynamic effects : Rotameric equilibria in the piperidine-acetyl group cause peak splitting; use variable-temperature NMR (e.g., 25°C vs. 60°C) .
- Impurity identification : Compare with spectra of synthetic intermediates to detect residual starting materials .
What preliminary toxicity assessments are recommended before in vivo studies?
Q. Basic Research Focus
- Acute toxicity : Conduct OECD 423 tests in rodents at 50–300 mg/kg doses .
- Genotoxicity : Ames test with TA98 and TA100 strains to assess mutagenic potential .
- Cardiotoxicity screening : Monitor hERG channel inhibition via patch-clamp assays (IC50 < 10 µM is high-risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
